molecular formula C9H14N2S B047400 1-Methyl-3-thiophen-3-ylpiperazine CAS No. 111781-52-3

1-Methyl-3-thiophen-3-ylpiperazine

Cat. No. B047400
M. Wt: 182.29 g/mol
InChI Key: UHUOUCNTJJCWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-thiophen-3-ylpiperazine, also known as MTP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and is used in the synthesis of various pharmaceuticals.

Mechanism Of Action

1-Methyl-3-thiophen-3-ylpiperazine acts as a selective agonist of 5-HT1A receptors, which are G protein-coupled receptors found in the brain and other tissues. Activation of these receptors leads to a decrease in the activity of neurons that release serotonin, resulting in an overall decrease in serotonin neurotransmission. This mechanism of action is similar to that of other drugs targeting serotonin receptors, such as buspirone and gepirone.

Biochemical And Physiological Effects

1-Methyl-3-thiophen-3-ylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Methyl-3-thiophen-3-ylpiperazine has been shown to reduce anxiety and depression-like behaviors, as well as improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages And Limitations For Lab Experiments

1-Methyl-3-thiophen-3-ylpiperazine has several advantages for use in lab experiments. It is a selective agonist of 5-HT1A receptors, which allows for the study of the specific effects of serotonin receptor activation. It is also a relatively stable compound that can be easily synthesized in the lab. However, 1-Methyl-3-thiophen-3-ylpiperazine has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.

Future Directions

There are several future directions for research on 1-Methyl-3-thiophen-3-ylpiperazine. One area of interest is the development of new drugs targeting serotonin receptors based on the structure of 1-Methyl-3-thiophen-3-ylpiperazine. Another area of interest is the investigation of the long-term effects of 1-Methyl-3-thiophen-3-ylpiperazine, including its potential for neurotoxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Methyl-3-thiophen-3-ylpiperazine and its potential applications in the treatment of neurological disorders.

Scientific Research Applications

1-Methyl-3-thiophen-3-ylpiperazine has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a tool to study the role of serotonin receptors in the brain. It has been shown to selectively activate 5-HT1A receptors, which are involved in regulating anxiety and depression. In pharmacology, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a reference compound in the development of new drugs targeting serotonin receptors. In medicinal chemistry, 1-Methyl-3-thiophen-3-ylpiperazine has been used as a building block in the synthesis of various pharmaceuticals, including antipsychotics and antidepressants.

properties

CAS RN

111781-52-3

Product Name

1-Methyl-3-thiophen-3-ylpiperazine

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-3-thiophen-3-ylpiperazine

InChI

InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3

InChI Key

UHUOUCNTJJCWBQ-UHFFFAOYSA-N

SMILES

CN1CCNC(C1)C2=CSC=C2

Canonical SMILES

CN1CCNC(C1)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.20 g of 3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester in 100 ml of ether was added to a suspension of 380 mg of lithium aluminum hydride in 50 ml of ether. The mixture was refluxed for 12 hours and the product recovered, giving 850 mg of 4-methyl-2-(3-thienyl)piperazine.
Name
3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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